Cas no 2229071-41-2 (3-1-(4-fluorophenyl)ethylmorpholine)
3-1-(4-fluorophenyl)ethylmorpholine Chemical and Physical Properties
Names and Identifiers
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- 3-1-(4-fluorophenyl)ethylmorpholine
- 2229071-41-2
- EN300-1770795
- 3-[1-(4-fluorophenyl)ethyl]morpholine
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- Inchi: 1S/C12H16FNO/c1-9(12-8-15-7-6-14-12)10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3
- InChI Key: YTMKJXGUIQJYAA-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C)C1COCCN1
Computed Properties
- Exact Mass: 209.121592296g/mol
- Monoisotopic Mass: 209.121592296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 21.3Ų
3-1-(4-fluorophenyl)ethylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1770795-1g |
3-[1-(4-fluorophenyl)ethyl]morpholine |
2229071-41-2 | 1g |
$1658.0 | 2023-09-20 | ||
| Enamine | EN300-1770795-5g |
3-[1-(4-fluorophenyl)ethyl]morpholine |
2229071-41-2 | 5g |
$4806.0 | 2023-09-20 | ||
| Enamine | EN300-1770795-10g |
3-[1-(4-fluorophenyl)ethyl]morpholine |
2229071-41-2 | 10g |
$7128.0 | 2023-09-20 | ||
| Enamine | EN300-1770795-0.05g |
3-[1-(4-fluorophenyl)ethyl]morpholine |
2229071-41-2 | 0.05g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1770795-0.1g |
3-[1-(4-fluorophenyl)ethyl]morpholine |
2229071-41-2 | 0.1g |
$1459.0 | 2023-09-20 | ||
| Enamine | EN300-1770795-0.25g |
3-[1-(4-fluorophenyl)ethyl]morpholine |
2229071-41-2 | 0.25g |
$1525.0 | 2023-09-20 | ||
| Enamine | EN300-1770795-0.5g |
3-[1-(4-fluorophenyl)ethyl]morpholine |
2229071-41-2 | 0.5g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1770795-1.0g |
3-[1-(4-fluorophenyl)ethyl]morpholine |
2229071-41-2 | 1g |
$1658.0 | 2023-05-26 | ||
| Enamine | EN300-1770795-2.5g |
3-[1-(4-fluorophenyl)ethyl]morpholine |
2229071-41-2 | 2.5g |
$3249.0 | 2023-09-20 | ||
| Enamine | EN300-1770795-5.0g |
3-[1-(4-fluorophenyl)ethyl]morpholine |
2229071-41-2 | 5g |
$4806.0 | 2023-05-26 |
3-1-(4-fluorophenyl)ethylmorpholine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-1-(4-fluorophenyl)ethylmorpholine
Professional Introduction to Compound with CAS No. 2229071-41-2 and Product Name: 3-1-(4-fluorophenyl)ethylmorpholine
The compound with the CAS number 2229071-41-2 and the product name 3-1-(4-fluorophenyl)ethylmorpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a fluorophenyl moiety and an ethylmorpholine backbone suggests a promising profile for biological activity, making it a subject of intense research interest.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic properties. The 4-fluorophenyl group in 3-1-(4-fluorophenyl)ethylmorpholine is particularly noteworthy, as fluorine substitution can significantly influence the electronic and steric properties of molecules. This modification often leads to increased lipophilicity and better cell membrane penetration, which are critical factors for drug efficacy.
The ethylmorpholine core is another key feature of this compound, which is known for its role as a solvent and intermediate in various organic synthesis processes. Its structural framework provides a versatile platform for further functionalization, enabling the development of novel derivatives with tailored biological activities. The combination of these structural elements makes 3-1-(4-fluorophenyl)ethylmorpholine a compelling candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of fluorinated morpholine derivatives in the development of central nervous system (CNS) drugs. The morpholine scaffold is frequently found in compounds that target neurological disorders due to its ability to cross the blood-brain barrier efficiently. The introduction of a fluorophenyl group into this framework may enhance the compound's ability to interact with specific receptors or enzymes involved in neurobiological pathways. This has opened up new avenues for research into potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
Moreover, the chemical stability imparted by the fluorine atom in the 4-fluorophenyl group is crucial for ensuring the long-term efficacy and safety of pharmaceuticals. Fluorinated compounds often exhibit greater resistance to metabolic degradation, allowing for extended half-lives and improved bioavailability. This characteristic is particularly valuable in chronic therapeutic applications where consistent drug levels are essential for optimal patient outcomes.
The synthesis of 3-1-(4-fluorophenyl)ethylmorpholine involves intricate organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These techniques not only enhance yield but also minimize unwanted byproducts, ensuring a higher purity of the final product.
In terms of pharmacological evaluation, preliminary studies on 3-1-(4-fluorophenyl)ethylmorpholine have shown promising results in vitro. The compound demonstrates selective interaction with certain biological targets, suggesting its potential as an active pharmaceutical ingredient (API). Further preclinical studies are underway to elucidate its mechanism of action and assess its safety profile. These investigations are critical for determining the feasibility of translating this research into clinical applications.
The impact of fluorine substitution on the pharmacokinetic properties of morpholine derivatives has been extensively studied. Fluorine atoms can modulate solubility, permeability, and metabolic clearance rates, all of which are pivotal factors in drug design. By optimizing these properties, researchers aim to develop compounds that exhibit ideal pharmacokinetic profiles—ensuring both efficacy and minimal side effects.
As computational chemistry plays an increasingly pivotal role in drug discovery, virtual screening methods have been utilized to identify promising candidates like 3-1-(4-fluorophenyl)ethylmorpholine. Molecular docking simulations have revealed potential binding interactions with key therapeutic targets, providing insights into their mechanism of action. These computational approaches complement traditional experimental methods by accelerating the identification of lead compounds.
The versatility of 3-1-(4-fluorophenyl)ethylmorpholine extends beyond its potential as an API; it also serves as a valuable building block for synthesizing more complex derivatives. By modifying various functional groups within its structure, chemists can explore diverse pharmacological profiles without starting from scratch. This modular approach streamlines drug development processes and enhances innovation within medicinal chemistry.
In conclusion,3-1-(4-fluorophenyl)ethylmorpholine (CAS No. 2229071-41-2) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications. Its unique structural features—particularly the combination of a fluorophenyl group and an ethylmorpholine backbone—make it an attractive candidate for further research and development. As scientific understanding continues to evolve, compounds like this are poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.
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